molecular formula C20H12F4O2 B2823913 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one CAS No. 304896-59-1

1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one

Cat. No. B2823913
CAS RN: 304896-59-1
M. Wt: 360.308
InChI Key: SSNPOJBUAOCACY-CSKARUKUSA-N
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Description

1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to the class of chalcones, which are natural or synthetic compounds that have a characteristic chemical structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. EF24 has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one involves the modulation of multiple signaling pathways involved in cell survival, proliferation, and apoptosis. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been found to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor that plays a key role in inflammation and cancer. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has also been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been found to exhibit a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one is its potent anticancer activity against a variety of cancer cell lines. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has also been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has poor solubility in aqueous media, which limits its bioavailability and therapeutic efficacy. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one also has a relatively short half-life in vivo, which may require frequent dosing.

Future Directions

Future research on 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one should focus on improving its solubility and bioavailability, as well as identifying potential drug targets and developing novel drug delivery systems. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one may also have potential applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Further studies are needed to elucidate the mechanism of action of 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one and to identify potential side effects and drug interactions.

Synthesis Methods

1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one can be synthesized by the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and 5-(3-(trifluoromethyl)phenyl)-2-furfural in the presence of a base such as potassium hydroxide. The resulting chalcone intermediate is then subjected to a Wittig reaction with trimethyl phosphonoacetate to yield 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. 1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways involved in cell survival, proliferation, and metastasis.

properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4O2/c21-16-6-4-13(5-7-16)18(25)10-8-17-9-11-19(26-17)14-2-1-3-15(12-14)20(22,23)24/h1-12H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNPOJBUAOCACY-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one

CAS RN

304896-59-1
Record name 1-(4-FLUOROPHENYL)-3-(5-(3-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)-2-PROPEN-1-ONE
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